L-Sorbose, 6-azido-6-deoxy-
Description
Introduction and Fundamental Characterization
The field of carbohydrate chemistry has witnessed substantial advancement through the development of modified sugar derivatives that retain biological relevance while introducing enhanced synthetic utility. L-Sorbose, 6-azido-6-deoxy- exemplifies this approach by combining the natural stereochemistry of L-sorbose with the synthetic versatility of azide functionality. The compound belongs to the broader category of deoxy sugars, which are characterized by the replacement of one or more hydroxyl groups with alternative functional groups. In the case of L-Sorbose, 6-azido-6-deoxy-, this modification occurs specifically at the 6-position, where the primary hydroxyl group is replaced with an azide moiety.
The structural modification at the 6-position represents a strategic choice in carbohydrate design, as primary positions generally offer greater accessibility for chemical transformations while minimizing interference with the core stereochemical features that govern biological recognition. Research into azido sugar derivatives has revealed that azides at primary carbons are more readily accommodated by biological systems compared to those at secondary positions, though with varying degrees of acceptance depending on the specific enzymatic context. This positional selectivity has important implications for the compound's potential applications in biological systems and synthetic methodologies.
The incorporation of azide functionality into carbohydrate structures introduces unique reactivity patterns that distinguish these compounds from their natural counterparts. The azide group's linear geometry and electronic properties create distinctive interactions with biological macromolecules and synthetic reagents. Studies examining the accommodation of azide-substituted sugars by carbohydrate-processing enzymes have shown that while azides at secondary carbons are generally not well-tolerated, those at primary positions may be recognized by specific enzyme subsets, albeit with reduced efficiency compared to the natural substrates.
Chemical Identity and Nomenclature
The systematic identification and nomenclature of L-Sorbose, 6-azido-6-deoxy- follows established conventions in carbohydrate chemistry while incorporating the specific structural modifications that characterize this derivative. The compound's chemical identity encompasses multiple naming systems and database classifications that facilitate its recognition across different scientific and commercial contexts. The nomenclature reflects both the parent sugar structure and the specific positional modification that defines this particular derivative.
Chemical Abstracts Service Registry Number (120524-87-0) and Database Classifications
L-Sorbose, 6-azido-6-deoxy- is registered under Chemical Abstracts Service (CAS) number 120524-87-0, which serves as its unique identifier within chemical databases and commercial catalogues. This registry number provides unambiguous identification of the compound across scientific literature and industrial applications. The CAS registration system ensures consistent identification regardless of variations in nomenclature or structural representation formats used by different sources.
Database classifications for this compound extend beyond the primary CAS registration to include entries in specialized chemical databases focused on carbohydrate chemistry and synthetic intermediates. The compound appears in various chemical supplier databases with consistent CAS number referencing, though specific physical and chemical property data remains limited in many entries. This limitation reflects the specialized nature of the compound and its primary utilization in research applications rather than large-scale commercial production.
The database presence of L-Sorbose, 6-azido-6-deoxy- indicates its recognition within the scientific community as a distinct chemical entity with specific applications in carbohydrate research. Commercial availability through specialized chemical suppliers confirms the compound's utility in synthetic applications, though pricing and availability data suggest its classification as a research-grade material rather than a commodity chemical. The consistent CAS number referencing across multiple databases ensures reliable identification and procurement for research applications.
Table 1: Database Classifications and Registry Information
| Database Type | Identifier | Status | Notes |
|---|---|---|---|
| Chemical Abstracts Service | 120524-87-0 | Primary Registry | Unique identifier |
| Commercial Suppliers | Multiple Entries | Available | Research grade |
| Carbohydrate Databases | Various | Catalogued | Specialized entries |
Synonyms and Alternative Naming Conventions
The nomenclature of L-Sorbose, 6-azido-6-deoxy- reflects the systematic naming conventions established for modified carbohydrates, with the compound name indicating both the parent sugar structure and the specific modification present. Alternative naming conventions may emphasize different aspects of the molecular structure or follow varying systematic approaches to carbohydrate nomenclature. The primary name clearly identifies the L-stereochemical configuration, the sorbose backbone, and the specific 6-azido-6-deoxy modification pattern.
Systematic naming approaches for this compound may utilize International Union of Pure and Applied Chemistry (IUPAC) conventions that describe the molecular structure in terms of its functional groups and stereochemical configuration. The IUPAC systematic name would typically describe the compound as (3S,4R,5S)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one, reflecting the specific stereochemistry at each chiral center and the ketone functionality characteristic of sorbose derivatives. This systematic approach provides unambiguous structural information independent of traditional carbohydrate naming conventions.
Commercial and research literature may employ abbreviated or modified naming conventions that emphasize specific structural features relevant to particular applications. These alternative names often retain the core identification of the L-sorbose backbone while using variations in the description of the azido-deoxy modification. The consistency of the 6-azido-6-deoxy designation across different sources reflects the established nature of this positional nomenclature in carbohydrate chemistry.
Table 2: Nomenclature and Naming Conventions
| Naming System | Designation | Emphasis |
|---|---|---|
| Traditional Carbohydrate | L-Sorbose, 6-azido-6-deoxy- | Sugar backbone and modification |
| IUPAC Systematic | (3S,4R,5S)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one | Complete stereochemistry |
| Commercial | Various abbreviated forms | Application-specific |
Structural Position in Carbohydrate Chemistry
L-Sorbose, 6-azido-6-deoxy- occupies a specific niche within the broader classification of modified carbohydrates, representing the intersection of deoxy sugar chemistry and azide-containing synthetic intermediates. The compound's structural position reflects its derivation from L-sorbose, a naturally occurring ketohexose that serves as an important intermediate in ascorbic acid biosynthesis and industrial vitamin C production. The modification pattern places this derivative within the category of 6-deoxy sugars, which represent a significant class of naturally occurring and synthetic carbohydrates.
The L-sorbose backbone provides the fundamental stereochemical framework that defines the compound's spatial organization and potential biological interactions. L-sorbose itself exists as a ketose sugar with the molecular formula C₆H₁₂O₆ and represents one of the less common naturally occurring hexoses. The ketone functionality at the 2-position distinguishes sorbose from aldose sugars and contributes to its unique chemical reactivity patterns. In biological systems, L-sorbose serves as a precursor to L-ascorbic acid through enzymatic reduction and oxidation processes.
The 6-azido-6-deoxy modification pattern represents a specific type of chemical derivatization that combines two important structural alterations: the removal of the 6-hydroxyl group (deoxy modification) and its replacement with an azide functionality. This modification strategy maintains the core stereochemistry of the parent sugar while introducing a reactive handle for further synthetic transformations. The azide group's linear geometry and nucleophilic properties make it particularly suitable for click chemistry applications and bioconjugation reactions.
Within the broader context of carbohydrate chemistry, L-Sorbose, 6-azido-6-deoxy- represents an example of selective functionalization that preserves biological recognition elements while enabling synthetic accessibility. The compound's position within deoxy sugar chemistry connects it to naturally occurring systems, as 6-deoxy sugars appear in various biological contexts including bacterial cell wall components and plant glycosides. The azide modification adds a synthetic dimension that extends the compound's utility beyond natural carbohydrate metabolism.
Table 3: Structural Classification within Carbohydrate Chemistry
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary Class | Modified Carbohydrates | Derived from natural sugars |
| Secondary Class | Deoxy Sugars | Missing hydroxyl group(s) |
| Tertiary Class | Azido Sugars | Contains azide functionality |
| Parent Structure | L-Sorbose | Ketohexose backbone |
| Modification Pattern | 6-Azido-6-deoxy | Primary position substitution |
Properties
CAS No. |
120524-87-0 |
|---|---|
Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(3S,4R,5S)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5+,6+/m0/s1 |
InChI Key |
DHCFCMVDOWDQHL-OTWZMJIISA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
Synonyms |
L-Sorbose, 6-azido-6-deoxy- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Sorbose, 6-azido-6-deoxy- typically involves a multi-step process. One common method starts with L-sorbose, which undergoes selective protection and activation of the hydroxyl groups. The key step involves the substitution of the hydroxyl group at the sixth position with an azido group. This can be achieved using reagents such as azidotrimethylsilane (TMSN₃) in the presence of a catalyst like tin(IV) chloride (SnCl₄) under anhydrous conditions .
Industrial Production Methods
Industrial production of L-Sorbose, 6-azido-6-deoxy- often employs enzymatic methods due to their efficiency and selectivity. For instance, a two-step enzymatic strategy involves the isomerization of L-fucose to L-fuculose, followed by epimerization to 6-deoxy-L-sorbose. The azido group is then introduced using azidotrimethylsilane .
Chemical Reactions Analysis
Hydrogenation of the Azido Group
The azido group (–N) undergoes catalytic hydrogenation to form an amine (–NH), enabling downstream applications in iminosugar synthesis .
| Reaction Conditions | Catalyst | Product | Yield | Ref. |
|---|---|---|---|---|
| H (4 bar), Pt/C, basic | Platinum | 6-amino-6-deoxy-L-sorbose | 90% | |
| H (1 atm), Pd/C, acidic | Palladium | Hemiaminals (ring-opened forms) | 70% |
Notes:
-
Stereochemical outcomes depend on the configuration of the starting sugar .
-
Hydrogenation in basic media favors direct amine formation, while acidic conditions lead to ring-opening and Schiff base intermediates .
Triflation and Azide Substitution
A two-step chemical strategy introduces the azido group at C6:
-
Triflation : Reacting 6-hydroxy-L-sorbose with triflic anhydride (TfO) to form a triflate intermediate.
-
SN_NN2 Displacement : Treating the triflate with sodium azide (NaN) in DMF, yielding 6-azido-6-deoxy-L-sorbose in 85% yield .
Key Reaction:
Stability and Degradation
Scientific Research Applications
L-Sorbose, 6-azido-6-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of L-Sorbose, 6-azido-6-deoxy- is primarily determined by the azido group. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. In biological systems, the azido group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares L-Sorbose, 6-azido-6-deoxy- with structurally related derivatives:
*Calculated based on molecular formula.
Analytical Characterization
- FT-IR: Azido derivatives exhibit a distinct peak at ~2100 cm⁻¹ (N₃ stretching) absent in deoxy/amino analogs .
- NMR : C6 chemical shifts differ significantly: δ ~50–60 ppm (azido) vs. δ ~20–30 ppm (deoxy) in ¹³C spectra .
Research Findings and Industrial Relevance
- Bioconversion Efficiency: Wild-type Gluconobacter oxydans converts D-sorbitol to L-sorbose at 92% efficiency, but chemical synthesis of derivatives (e.g., azido) remains necessary for non-natural analogs .
- Thermodynamic Stability : Azido derivatives are less stable than deoxy forms, requiring low-temperature storage (-20°C) to prevent degradation .
- Market Availability : 6-Azido-6-deoxy-L-sorbose is commercially available (e.g., LEAP CHEM CO., LTD.) for research use, priced at ~$500/g due to niche demand .
Biological Activity
L-Sorbose, 6-azido-6-deoxy- is a chemically modified sugar that has garnered attention in various fields, including biochemistry and medicinal chemistry. This compound features an azido group at the sixth carbon, which significantly alters its biological properties and reactivity compared to its parent compound, L-sorbose. The azido group allows for unique interactions in biological systems, making it a valuable tool in research and potential therapeutic applications.
L-Sorbose, 6-azido-6-deoxy- can be synthesized through several methods, typically involving multi-step organic reactions. A common synthetic route begins with L-sorbose, where selective protection of hydroxyl groups is followed by the introduction of the azido group using reagents such as azidotrimethylsilane (TMSN₃) and tin(IV) chloride (SnCl₄) under anhydrous conditions.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Protection | TBDMS-Cl | Variable |
| 2 | Azidation | TMSN₃, SnCl₄ | High |
| 3 | Deprotection | Acidic workup | High |
The azido group can undergo bioorthogonal reactions, which are critical for labeling and tracking biomolecules in cellular environments.
Biological Activity
The biological activity of L-Sorbose, 6-azido-6-deoxy- is primarily attributed to its azido group, which enhances its reactivity towards various biomolecules. This compound has been explored for its potential applications in drug development, particularly in the synthesis of antiviral and anticancer agents .
The mechanism of action involves the following pathways:
- Bioorthogonal Chemistry : The azido group can participate in cycloaddition reactions with alkynes, forming stable triazole linkages that can be utilized for biomolecule labeling.
- Enzyme Interactions : The compound may interact with specific enzymes or receptors due to the structural modifications introduced by the azido group. This interaction can modulate enzyme activity or receptor signaling pathways.
Case Study 1: Antiviral Applications
Research has indicated that derivatives of L-sorbose with azido modifications exhibit inhibitory effects on viral replication. In vitro studies demonstrated that these compounds could interfere with viral entry mechanisms, suggesting potential as antiviral agents .
Case Study 2: Cancer Research
In a study focusing on cancer cell lines, L-Sorbose, 6-azido-6-deoxy- was shown to induce apoptosis in specific types of cancer cells. The mechanism was linked to the compound's ability to modify glycosylation patterns on cell surface proteins, thereby affecting cell signaling pathways involved in growth and survival .
Comparative Analysis
When compared to other similar compounds, L-Sorbose, 6-azido-6-deoxy- stands out due to its unique reactivity profile:
| Compound | Azido Group | Biological Activity |
|---|---|---|
| L-Sorbose | No | Limited reactivity |
| 6-Azido-6-deoxy-D-glucose | Yes | Moderate interactions with enzymes |
| L-Sorbose, 6-azido-6-deoxy- | Yes | High reactivity; potential therapeutic applications |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
